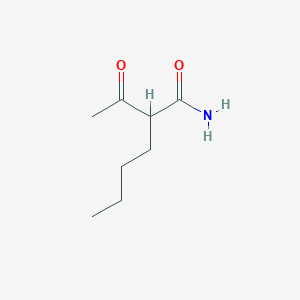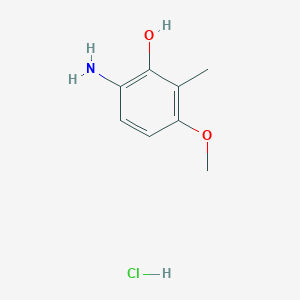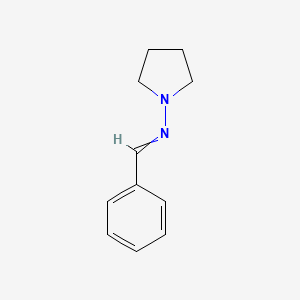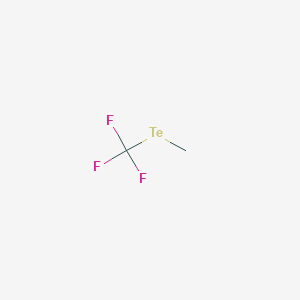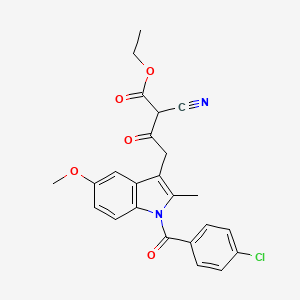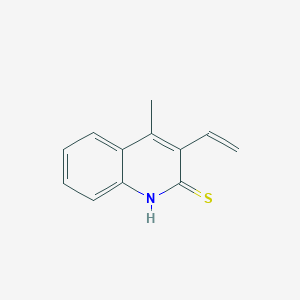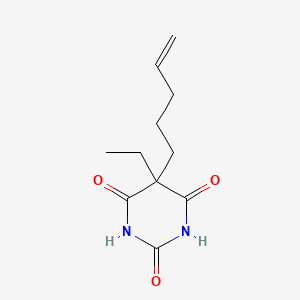![molecular formula C30H24Cl2O2Si2 B14619779 [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] CAS No. 60744-87-8](/img/structure/B14619779.png)
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] typically involves the reaction of 1,4-dihydroxybenzene with chlorodiphenylsilane in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and other by-products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: It is used in the production of advanced materials, coatings, and polymers.
Mécanisme D'action
The mechanism of action of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is harnessed in various applications, including material science and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar compounds to [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] include other silane derivatives with different substituents. These compounds may have similar reactivity but differ in their physical and chemical properties. The uniqueness of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] lies in its specific structure, which imparts distinct reactivity and stability compared to other silane compounds.
Propriétés
Numéro CAS |
60744-87-8 |
|---|---|
Formule moléculaire |
C30H24Cl2O2Si2 |
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
chloro-[4-[chloro(diphenyl)silyl]oxyphenoxy]-diphenylsilane |
InChI |
InChI=1S/C30H24Cl2O2Si2/c31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)33-25-21-23-26(24-22-25)34-36(32,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H |
Clé InChI |
JLYGBKZXYGEPOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC3=CC=C(C=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
